

# Application Notes and Protocols for Measuring CD69 Expression Following BMS-986143 Treatment

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## Compound of Interest

Compound Name: BMS-986143

Cat. No.: B8630978

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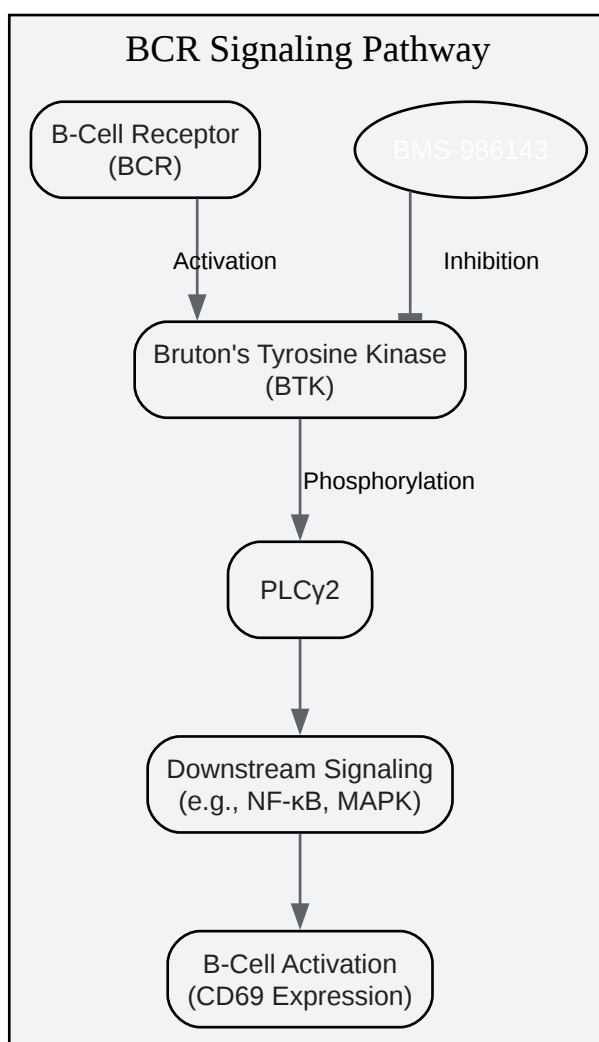
## Introduction

**BMS-986143** is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling molecule in B-cell receptor (BCR) pathways, and its inhibition can modulate B-cell activation.[2][3] Consequently, downstream effects on other immune cells, such as T-cells, can be anticipated.[4][5] CD69 is a well-established early marker of lymphocyte activation, rapidly upregulated on the surface of B and T-cells following stimulation.[6][7][8] Therefore, measuring CD69 expression is a valuable method to assess the pharmacodynamic effects of BTK inhibitors like **BMS-986143** on lymphocyte activation. A related compound, BMS-986142, has been shown to inhibit BCR-stimulated CD69 expression on B-cells.[3][9]

These application notes provide a detailed protocol for measuring CD69 expression on lymphocytes, particularly B-cells and T-cells, following treatment with **BMS-986143** using flow cytometry.

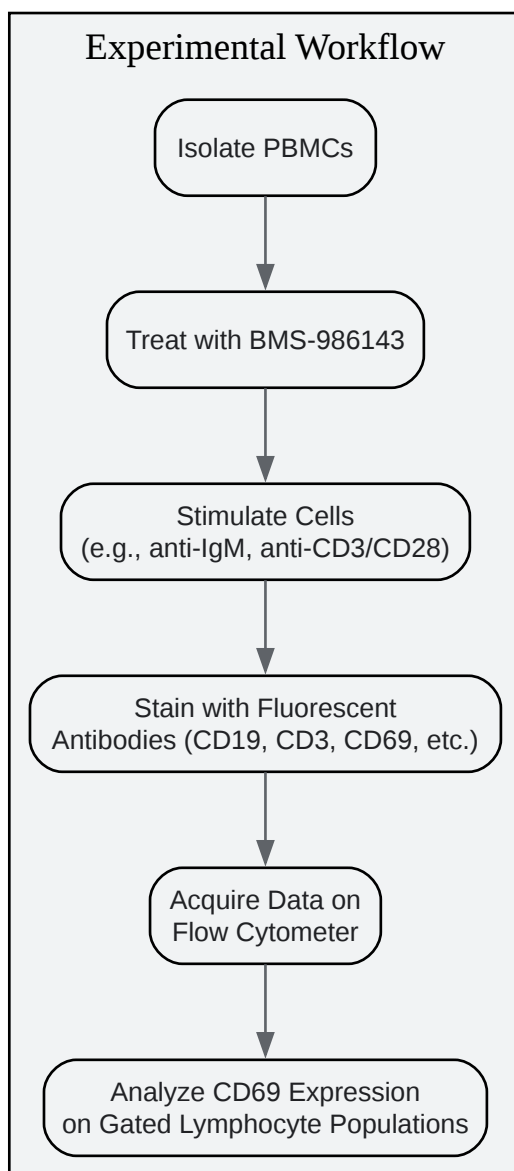
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway and the general experimental workflow for measuring CD69 expression.



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Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **BMS-986143** on BTK.



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Caption: General experimental workflow for measuring CD69 expression after **BMS-986143** treatment.

## Experimental Protocols

This section provides a detailed protocol for the in vitro assessment of CD69 expression on human peripheral blood mononuclear cells (PBMCs) following **BMS-986143** treatment.

### 1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

- Objective: To isolate a pure population of PBMCs from whole blood.
- Materials:
  - Human whole blood collected in heparinized tubes
  - Ficoll-Paque PLUS
  - Phosphate-buffered saline (PBS)
  - RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
  - Centrifuge
  - Sterile conical tubes (15 mL and 50 mL)
- Procedure:
  - Dilute whole blood 1:1 with PBS.
  - Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
  - Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
  - Carefully aspirate the upper layer of plasma and platelets.
  - Collect the buffy coat layer containing PBMCs and transfer to a new 50 mL conical tube.
  - Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
  - Discard the supernatant and resuspend the cell pellet in RPMI 1640 with 10% FBS.
  - Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

## 2. In Vitro Treatment with **BMS-986143** and Stimulation

- Objective: To treat PBMCs with **BMS-986143** and stimulate them to induce CD69 expression.
- Materials:
  - Isolated PBMCs
  - **BMS-986143** (dissolved in a suitable solvent, e.g., DMSO)
  - Stimulating agents:
    - For B-cell stimulation: Goat F(ab')<sub>2</sub> anti-human IgM
    - For T-cell stimulation: Anti-CD3 and anti-CD28 antibodies
  - Complete RPMI 1640 medium
  - 96-well cell culture plates
  - CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)
- Procedure:
  - Resuspend PBMCs in complete RPMI 1640 medium at a concentration of  $1 \times 10^6$  cells/mL.
  - Plate 100 µL of the cell suspension into each well of a 96-well plate.
  - Prepare serial dilutions of **BMS-986143** in complete RPMI 1640 medium.
  - Add the desired concentrations of **BMS-986143** to the wells. Include a vehicle control (e.g., DMSO).
  - Pre-incubate the cells with **BMS-986143** for 1-2 hours in a CO<sub>2</sub> incubator.
  - Add the stimulating agent to the wells.
  - Incubate the plate for 18-24 hours in a CO<sub>2</sub> incubator.

### 3. Staining for Flow Cytometry

- Objective: To stain the cells with fluorescently labeled antibodies for identification of lymphocyte subsets and measurement of CD69 expression.
- Materials:
  - Treated and stimulated PBMCs
  - FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
  - Fluorochrome-conjugated antibodies (see table below)
  - Viability dye (e.g., 7-AAD or propidium iodide)
  - 96-well V-bottom plate
  - Centrifuge
- Procedure:
  - Transfer the cells from the culture plate to a 96-well V-bottom plate.
  - Centrifuge at 300 x g for 5 minutes and discard the supernatant.
  - Wash the cells with 200  $\mu$ L of FACS buffer and centrifuge again.
  - Resuspend the cell pellet in 50  $\mu$ L of a master mix of fluorochrome-conjugated antibodies diluted in FACS buffer.
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with 200  $\mu$ L of FACS buffer.
  - Resuspend the cells in 200  $\mu$ L of FACS buffer containing a viability dye.
  - Acquire the samples on a flow cytometer within 1 hour.

### 4. Flow Cytometry Data Acquisition and Analysis

- Objective: To acquire data on a flow cytometer and analyze the expression of CD69 on specific lymphocyte populations.
- Procedure:
  - Set up the flow cytometer with appropriate voltage and compensation settings using single-stained controls.
  - Acquire a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
  - Analyze the data using flow cytometry analysis software.
  - Gating Strategy:
    - Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
    - Gate on viable cells using the viability dye.
    - Gate on lymphocytes based on their forward and side scatter properties (FSC vs. SSC).
    - Identify B-cells as CD19+ and T-cells as CD3+.
    - Within the B-cell and T-cell gates, quantify the percentage of CD69+ cells and the median fluorescence intensity (MFI) of CD69.

## Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison.

Table 1: Suggested Flow Cytometry Panel

Target	Fluorochrome	Purpose
CD19	e.g., FITC	B-cell marker
CD3	e.g., PerCP-Cy5.5	T-cell marker
CD69	e.g., PE	Early activation marker
Viability Dye	e.g., 7-AAD	Exclude dead cells

Table 2: Example Data Summary for B-Cell Activation

BMS-986143 Conc. (nM)	% CD69+ of CD19+ cells	CD69 MFI on CD19+ cells
Vehicle Control	85.2	15,432
0.1	78.5	13,987
1	65.1	11,245
10	42.8	7,890
100	15.3	3,123
1000	5.6	1,056

Table 3: Example Data Summary for T-Cell Activation

BMS-986143 Conc. (nM)	% CD69+ of CD3+ cells	CD69 MFI on CD3+ cells
Vehicle Control	92.7	18,765
0.1	91.5	18,543
1	89.8	18,112
10	85.4	17,034
100	76.2	14,567
1000	68.9	12,876

## Conclusion

This document provides a comprehensive guide for measuring CD69 expression as a pharmacodynamic marker for **BMS-986143**. The detailed protocol for flow cytometry allows for the robust and reproducible assessment of the inhibitory effect of **BMS-986143** on lymphocyte activation. The provided tables and diagrams facilitate clear data presentation and understanding of the experimental workflow. This methodology is crucial for researchers and drug development professionals investigating the immunological effects of BTK inhibitors.

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